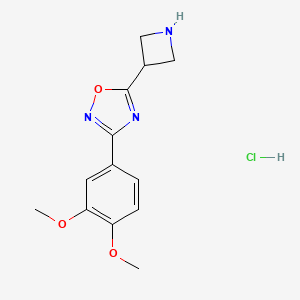![molecular formula C12H14F3N3O B1379170 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde CAS No. 1803599-49-6](/img/structure/B1379170.png)
4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde
Overview
Description
4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C12H14F3N3O It features a piperazine ring substituted with an amino group and a trifluoromethyl group on the phenyl ring, and an aldehyde group on the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-nitro-2-(trifluoromethyl)aniline and piperazine.
Reduction of Nitro Group: The nitro group on 4-nitro-2-(trifluoromethyl)aniline is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Formation of Piperazine Derivative: The resulting 4-amino-2-(trifluoromethyl)aniline is then reacted with piperazine under suitable conditions to form the piperazine derivative.
Introduction of Aldehyde Group: The final step involves the introduction of the aldehyde group. This can be achieved by reacting the piperazine derivative with a formylating agent such as paraformaldehyde or formic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions, such as acylation or sulfonation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylic acid.
Reduction: 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-methanol.
Substitution: Various acylated or sulfonated derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and piperazine moieties on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group may enhance binding affinity and selectivity, while the piperazine ring could facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of an aldehyde.
Uniqueness
The presence of the aldehyde group in 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde makes it unique compared to its analogs. This functional group allows for specific reactions, such as the formation of Schiff bases, which are not possible with the carboxylic acid or alcohol derivatives. Additionally, the trifluoromethyl group imparts unique electronic properties that can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)10-7-9(16)1-2-11(10)18-5-3-17(8-19)4-6-18/h1-2,7-8H,3-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRNUXWQKXYGKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)


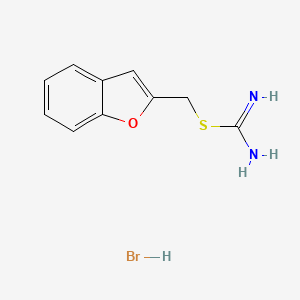
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1379093.png)
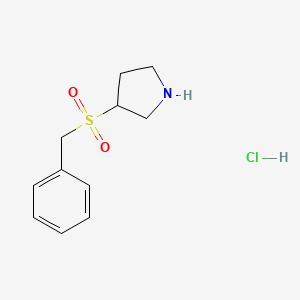

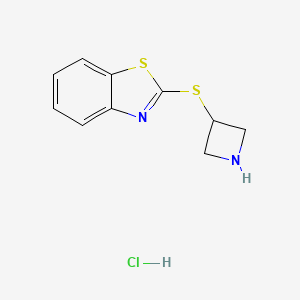

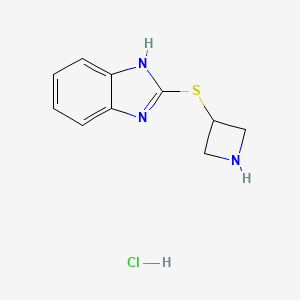
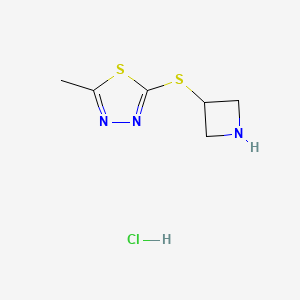
![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)
![4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379107.png)
